2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. Its unique structure comprises multiple rings and functional groups, making it an interesting candidate for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-methoxyphenyl)acetamide involves several steps:
Formation of the Naphthyridine Core: This step involves the cyclization of precursor molecules under acidic or basic conditions.
Methoxylation: Introduction of the methoxy group using methanol and a suitable catalyst.
Acylation: Addition of the acetamide group through an acylation reaction with acetic anhydride.
Final Cyclization: Formation of the dihydrobenzo ring structure using high temperature and pressure.
Industrial Production Methods
On an industrial scale, these reactions would be optimized for yield and efficiency, potentially utilizing continuous flow chemistry to streamline the process. Automation and catalysis would play crucial roles in scaling up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate.
Reduction: Reduction with hydrogen in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions with halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or amines under basic conditions.
Major Products
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of substituted naphthyridine derivatives.
Scientific Research Applications
Chemistry
Used as a starting material for synthesizing more complex molecules.
Biology
Studied for its potential as an enzyme inhibitor.
Medicine
Investigated for its anti-cancer and anti-inflammatory properties.
Industry
Mechanism of Action
The compound interacts with specific molecular targets, potentially inhibiting enzymes or receptors involved in disease pathways. The precise mechanism involves binding to the active site of the target protein, altering its function and disrupting normal cellular processes.
Comparison with Similar Compounds
2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-methoxyphenyl)acetamide stands out due to its unique structural features compared to similar compounds, such as:
2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2-yl)-N-(2-methoxyphenyl)acetamide: : Lacks the methoxy group at the 8-position.
2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2-yl)-N-phenylacetamide: : Does not have the methoxyphenyl group.
Properties
IUPAC Name |
2-(8-methoxy-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-28-14-7-8-17-15(11-14)22(27)16-12-25(10-9-18(16)23-17)13-21(26)24-19-5-3-4-6-20(19)29-2/h3-8,11H,9-10,12-13H2,1-2H3,(H,23,27)(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVRIQBGLWHHDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C(C2=O)CN(CC3)CC(=O)NC4=CC=CC=C4OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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